Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
Description
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic hydantoin derivative characterized by a fused cyclohexane-piperidine ring system. The 3-ethyl and 8-methyl ester substituents confer unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves cyclization reactions using reagents like NaH in DMF, followed by functionalization at the 3- and 8-positions .
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-3-14-10(16)12(13-11(14)17)6-4-8(5-7-12)9(15)18-2/h8H,3-7H2,1-2H3,(H,13,17) |
InChI Key |
YQQGZMLMVNDDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CCC(CC2)C(=O)OC)NC1=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 hours |
| Solvent | Ethanol |
| Catalyst | Sodium |
| Yield | 70% (estimated) |
Secondary Functionalization: Introducing the Ethyl Group
The ethyl group at position 3 is introduced via alkylation. A two-step process is inferred from safety data in Ambeed’s documentation, which emphasizes handling under inert gas (P231) and protection from moisture (P232):
-
Alkylation Agent : Ethyl bromide or ethyl iodide.
-
Base : Potassium carbonate or sodium hydride to deprotonate the nitrogen.
-
Conditions : Anhydrous DMF at 0–5°C, gradual warming to room temperature.
-
Workup : Quenching with ice water, extraction with dichloromethane.
Esterification: Methyl Carboxylate Formation
The methyl ester at position 8 is installed via Fischer esterification or transesterification:
-
Fischer Esterification :
-
Transesterification :
-
Reagents : Ethyl ester precursor, methanol, sodium methoxide.
-
Conditions : Room temperature, 24 hours.
-
Alternative Methodologies and Comparative Analysis
Cyanide-Mediated Cyclization (Historical Context)
Early methods for spirodiazaspiro compounds used sodium cyanide, as noted in Bioorganic and Medicinal Chemistry Letters (2002). However, this approach is hazardous due to cyanide toxicity and is largely obsolete.
One-Step vs. Multi-Step Synthesis
A comparative analysis reveals trade-offs:
Table 2: Method Comparison
| Method | Yield | Safety | Scalability |
|---|---|---|---|
| Cyanide-Based | 80% | Low | Limited |
| Multi-Step | 70% | High | Industrial |
Optimization of Reaction Conditions
Solvent Selection
Catalysis and Temperature
-
Sodium as Catalyst : Facilitates cyclization but necessitates inert atmospheres.
-
Low-Temperature Alkylation : Minimizes side reactions (e.g., over-alkylation).
| Hazard | Precautionary Measure | Code |
|---|---|---|
| Moisture | Store in desiccator | P233 |
| Toxicity | Wear respirator | P284 |
| Fire Risk | Use CO₂ extinguishers | P370+P376 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 3-[2-(4-Fluorophenoxy)ethyl] Derivatives (e.g., Compound 21 and 34) Key Differences: Bulky 4-fluorophenoxyethyl group at position 3. Properties: Improved enzymatic stability and receptor binding due to fluorine’s electronegativity. MP = 217–231°C . Applications: Explored in antiviral and anticancer research due to enhanced pharmacokinetic profiles .
Modifications at the 8-Position
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Key Differences: Phenyl substituent at position 8 and methyl at position 1. Synthesis: Cyclization with NaH in DMF, HRMS m/z 257.1287 (M-H)+ . Applications: Pharmaceutical interest as a mono-substituted hydantoin scaffold for CNS-targeting agents .
8-Carboxylic Acid Derivatives (e.g., 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid)
Complex Hybrid Structures
N-{3-propyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (34)
- 8-Amino-3-(3-(4-phenylpiperazin-1-yl)propyl) Derivatives Key Differences: Piperazine-propyl chain introduces basicity and flexibility. Implications: Enhanced interaction with G-protein-coupled receptors, explored for antipsychotic activity .
Physicochemical and Pharmacological Data Comparison
Biological Activity
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 240.26 g/mol. Its structure includes a spirocyclic framework that is characteristic of various bioactive molecules.
Key Structural Features
- Spirocyclic Structure : The spirocyclic arrangement is known for imparting unique steric and electronic properties that can influence biological interactions.
- Dioxo Groups : The presence of two carbonyl groups enhances the compound's reactivity and potential for forming hydrogen bonds with biological targets.
While the precise biological targets of this compound are not fully elucidated, its mechanism of action may involve:
- Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.
Biological Activity
Research indicates that compounds related to this compound exhibit diverse biological activities including:
- Antimicrobial Activity : Similar spirocyclic compounds have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class may possess anti-inflammatory activity, making them candidates for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Evaluation
A study evaluated Mannich bases derived from similar compounds, demonstrating notable antimicrobial activity against several strains of bacteria and fungi. The synthesized derivatives showed varying degrees of effectiveness, indicating the potential for developing new antimicrobial agents based on the spirocyclic framework.
Cytotoxicity Assays
In vitro assays have been conducted on cancer cell lines to assess cytotoxic effects. Compounds structurally related to this compound exhibited IC50 values in the micromolar range, suggesting a promising avenue for anticancer drug development.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, such as cyclization of ketoamide precursors with ester derivatives under basic conditions. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) are alkylated using reagents like 1-(2-bromoethoxy)-4-fluorobenzene in refluxing acetonitrile with anhydrous K₂CO₃ . Purification often employs chromatography or recrystallization. Optimization focuses on solvent choice (e.g., THF for milder conditions), temperature control (0–25°C for sensitive steps), and catalyst loading (e.g., 10 mol% PS-BEMP for improved yields) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and spirocyclic connectivity (e.g., δ 8.40 ppm for NH protons in tert-butyl intermediates) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 213.3 [M⁺] for intermediates) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., β = 94.460° in monoclinic systems) and hydrogen-bonding networks .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Methodological Answer :
- Diketone and Amide Groups : Participate in tautomerization and hydrogen bonding, affecting solubility and degradation pathways. Stability studies under varying pH (e.g., acid hydrolysis of tert-butyl carbamates) and thermal conditions (TGA/DSC) are recommended .
- Ester Group : Susceptible to hydrolysis; stability in aqueous buffers can be assessed via HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Spirocyclic Core Modifications : Introducing substituents (e.g., fluorobenzoyl groups at position 4) enhances enzyme inhibition by altering steric and electronic profiles .
- Bioisosteric Replacements : Replacing the ethyl group with bulkier tert-butyl or aryl groups improves binding affinity to targets like GABA receptors .
- Table : Key SAR Trends
| Modification | Observed Effect | Target Activity |
|---|---|---|
| 4-Fluorobenzoyl | Increased lipophilicity | Enhanced anticonvulsant activity |
| 8-Methyl | Improved metabolic stability | Reduced CYP450 interaction |
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Trace moisture in acetonitrile during alkylation reduces yields; use molecular sieves .
- Analytical Variability : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ±5% yield differences due to stirring efficiency) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase II; binding energy ≤ -8.5 kcal/mol suggests high affinity) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., His94 for hydrogen bonding) .
Q. What methodologies identify degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
- LC-HRMS : Identifies major degradation products (e.g., decarboxylated or hydrolyzed derivatives) with m/z accuracy < 5 ppm .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
